molecular formula C6H6N4 B3070643 2-Azidoaniline CAS No. 1005-07-8

2-Azidoaniline

Cat. No.: B3070643
CAS No.: 1005-07-8
M. Wt: 134.14 g/mol
InChI Key: PLBXFYFBJMNSHS-UHFFFAOYSA-N
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Description

2-Azidoaniline (C₆H₅N₄, molecular weight 134.14 g/mol) is an aromatic compound featuring an azide (-N₃) group at the ortho position relative to an amine (-NH₂) substituent on a benzene ring. It is a versatile intermediate in organic synthesis, particularly in click chemistry and drug discovery. Its synthesis typically involves the reduction of 2-nitroaniline to 2-aminoaniline, followed by diazotization and azide formation . For example, Verboni et al. (2018) reported a synthesis pathway starting from 2-nitroaniline, which was reduced, azidated, and deprotected to yield this compound in multistep reactions .

The compound’s reactivity stems from the azide group’s participation in Huisgen 1,3-dipolar cycloaddition reactions with alkynes, forming stable 1,2,3-triazole rings. This property is exploited in medicinal chemistry to create peptidomimetics and antileishmanial agents . Additionally, this compound serves as a ligand precursor in organometallic chemistry, enabling the synthesis of rhenium tricarbonyl complexes .

Properties

IUPAC Name

2-azidoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-1-2-4-6(5)9-10-8/h1-4H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXFYFBJMNSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-azidoaniline primarily involves the formation of reactive intermediates such as nitrenes upon exposure to light or heat. These intermediates can undergo various chemical transformations, including insertion into C-H bonds, addition to double bonds, and rearrangement reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : 2-Azidoaniline synthesis yields vary significantly based on methodology. For instance, copper-catalyzed azidation with TMSN₃ yielded 32% , while NaI-mediated alkylation achieved 80% .
  • Positional Isomerism : Unlike 4-azidoaniline, the ortho-substituted amine in this compound imposes steric hindrance, influencing reactivity and applications.

Reactivity and Functional Utility

Organometallic Chemistry

This compound reacts with triphenylphosphine to form ligands for rhenium tricarbonyl complexes, critical in fragment-based drug discovery . Azidobenzene cannot participate in such ligand-forming reactions due to the absence of a coordinating amine group.

Spectroscopic and Stability Data

Table 2: NMR Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Stability Notes
This compound 6.75–6.70 (m, 1H), 6.60–6.52 (m, 1H), 6.41–6.31 (m, 2H), 4.36 (bs, 2H) 114–155 (aromatic carbons), 120–125 (azide) Sensitive to light and heat; store at –20°C
Azidobenzene 7.3–7.5 (aromatic protons) 120–130 (aromatic carbons) Thermally unstable above 100°C

Key Observations :

  • Amine Proton Signal : The broad singlet at δ 4.36 ppm in this compound’s ¹H NMR confirms the -NH₂ group, absent in azidobenzene .
  • Stability : this compound requires低温 storage due to the azide group’s thermal sensitivity, similar to other aromatic azides .

Drug Discovery

This compound derivatives exhibit antileishmanial activity. For instance, triazole-based peptides synthesized from this compound showed promising activity against Leishmania parasites . Azidobenzene lacks such bioactivity due to the absence of functional groups for further derivatization.

Material Science

In metallofragment synthesis, this compound’s amine group enables chelation with transition metals, forming stable complexes for catalytic or therapeutic applications .

Chemical Reactions Analysis

Catalytic C–H Azidation

A copper-catalyzed method enables direct azidation of aniline derivatives. Using azidobenziodoxolone as the azide source and Cu(OAc)₂ as the catalyst, 2-azidoaniline is synthesized with 85% yield under mild conditions (THF, 25°C, 30 min) . Key parameters:

  • Catalyst : Cu(OAc)₂ (20 mol%)

  • Solvent : THF

  • Regioselectivity : Ortho-directing effect of the -NH₂ group

Hofmann Degradation

This compound is synthesized via Hofmann degradation of 2-azidobenzamide. This method achieves 45–49% yield and involves:

  • Diazotization of 2-aminobenzoic acid.

  • Treatment with NaN₃ to form 2-azidobenzoic acid.

  • Hofmann degradation to the amine .

Cycloaddition Reactions

This compound participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis (CuAAC), forming 1,2,3-triazoles. For example:

  • Reaction with phenylacetylene yields 1-(2-aminophenyl)-4-phenyl-1,2,3-triazole .

Reduction Reactions

  • Staudinger Reduction : Triphenylphosphine reduces the azide to an amine, forming 1,2-diaminobenzene .

  • Hydrogenation : H₂/Pd-C reduces the azide to an amine, but in methanol, this can lead to N-methylation as a side reaction .

Substitution Reactions

The azide group undergoes nucleophilic substitution. For instance:

  • Reaction with NaCN in PEG-400 yields 2-cyanoaniline (85% yield) .

Benzimidazole Formation

This compound serves as an intermediate in one-pot benzimidazole synthesis. A proposed mechanism involves:

  • In situ formation of an aldimine.

  • Copper-catalyzed azide transfer.

  • Cyclization to benzimidazole via nitrogen loss .

Triazole Derivatives

Reaction with alkynes produces triazoles, which exhibit biological activity. For example:

  • 2-(1,2,3-Triazol-1-yl)aniline shows potential in SARS-CoV-2 protease inhibition (molecular docking score: −7.2 kcal/mol) .

Radical Pathways

Copper-catalyzed C–H azidation proceeds via a single-electron transfer (SET) mechanism:

  • Oxidative generation of aniline radical cation.

  • Azide radical attack at the ortho position.

  • Deprotonation to form this compound .

Table 2: Major Reaction Products

Reaction TypeReagents/ConditionsProductApplication
Huisgen CycloadditionPhenylacetylene, Cu(I)1,2,3-Triazole derivativeDrug discovery
Staudinger ReductionPPh₃, THF1,2-DiaminobenzeneAmine synthesis

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-azidoaniline, and how can reproducibility be ensured?

  • Methodological Answer :

  • Synthesis : Common methods involve diazotization of 2-nitroaniline followed by azide substitution. Detailed protocols should specify reagents (e.g., NaN₃, HCl), reaction temperatures (0–5°C for diazotization), and purification steps (e.g., recrystallization in ethanol/water mixtures). Experimental sections must include hazards (e.g., explosive azide intermediates) and safety mitigations .
  • Reproducibility : Follow guidelines for reporting experimental details, including molar ratios, solvent purity, and equipment specifications (e.g., Schlenk lines for air-sensitive steps). Primary literature should be cited for known procedures, while novel methods require full characterization (NMR, IR, elemental analysis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer :

  • Key Techniques :
TechniqueKey Peaks/PurposeEvidence Reference
¹H NMR Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm)
IR N₃ stretch (~2100 cm⁻¹), NH₂ bend (~1600 cm⁻¹)
MS Molecular ion [M+H]⁺ at m/z 135.1
  • Data Contradictions : Discrepancies in NH₂ vs. N₃ peak assignments may arise from solvent effects or impurities. Cross-validate with alternative methods (e.g., X-ray crystallography) and replicate experiments under controlled conditions .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Azides are prone to photodegradation; store in amber vials at –20°C under inert gas. Report decomposition products (e.g., aniline derivatives) and quantify using calibration curves .

Q. How can the purity of this compound be rigorously validated for use in downstream reactions?

  • Methodological Answer :

  • Validation Steps :

Chromatography : Use RP-HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Elemental Analysis : Compare experimental C/H/N% with theoretical values (C: 53.33%, H: 4.48%, N: 41.19%) .

Melting Point : Literature mp = 68–70°C; deviations >2°C indicate impurities .

Q. What role does this compound play in foundational click chemistry reactions?

  • Methodological Answer :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Acts as an azide donor to form triazole-linked conjugates. Optimize catalyst (CuSO₄/sodium ascorbate), reaction time (1–24 hrs), and solvent (t-BuOH/H₂O). Monitor conversion via TLC or in situ IR .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in this compound’s reactivity?

  • Methodological Answer :

  • DFT Studies : Use Gaussian or ORCA to calculate transition states for azide cycloadditions. Compare activation energies (ΔG‡) across substrates (e.g., alkynes vs. strained cycloalkynes). Validate with kinetic experimental data (e.g., Arrhenius plots) .
  • Contradiction Management : Conflicting computational vs. experimental results may arise from solvent models (e.g., implicit vs. explicit). Re-run simulations with explicit solvation (e.g., SMD model) and compare with kinetic isotope effects .

Q. What strategies address inconsistencies in thermal decomposition data for this compound derivatives?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform under N₂ vs. O₂ atmospheres to differentiate oxidative vs. pyrolytic pathways. Use Kissinger analysis to calculate activation energy (Eₐ) from multiple heating rates. Reconcile discrepancies by standardizing sample mass (≤5 mg) and crucible type (alumina vs. platinum) .

Q. How can this compound be utilized in designing stimuli-responsive polymers?

  • Methodological Answer :

  • Photo-Crosslinking : Incorporate this compound into polymer backbones (e.g., PEG-azide) for UV-triggered crosslinking (λ = 365 nm). Characterize gelation kinetics via rheometry and validate network density using swelling tests .
  • Controlled Release Systems : Functionalize nanoparticles with azide groups for pH-responsive drug release. Quantify azide density via XPS and correlate with release profiles (e.g., doxorubicin in PBS at pH 5.0 vs. 7.4) .

Q. What advanced spectroscopic methods elucidate electronic properties of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • In Situ Raman Spectroscopy : Track N₃ vibrational shifts during MOF assembly to assess coordination modes (end-on vs. bridging).
  • XANES/EXAFS : Analyze Cu K-edge spectra to determine azide-metal bonding distances and angles. Compare with crystallographic data (CCDC entries) .

Q. How do structural modifications of this compound impact its bioorthogonal applications?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives (e.g., 2-azido-4-methylaniline) and compare CuAAC kinetics via stopped-flow UV-Vis. Use multivariate analysis (PCA) to correlate substituent effects (Hammett σ) with reaction rates .
  • Toxicity Screening : Assess cellular uptake/cytotoxicity (HeLa cells) using flow cytometry and MTT assays. Include positive controls (e.g., sodium azide) and validate with confocal microscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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